molecular formula C8H16Cl5N2OP B195322 N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride CAS No. 60106-92-5

N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

Cat. No. B195322
CAS RN: 60106-92-5
M. Wt: 364.5 g/mol
InChI Key: QXUFUUCHZZBJNO-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride” is a chemical compound with the molecular formula C8 H16 Cl5 N2 O P . It has a molecular weight of 364.464 .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride” is represented by the SMILES string: ClCCN (CCCl)P (=O) (Cl)N (CCCl)CCCl . This indicates that the molecule consists of a phosphorus atom at the center, surrounded by nitrogen and chlorine atoms .

Scientific Research Applications

properties

IUPAC Name

N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl5N2OP/c9-1-5-14(6-2-10)17(13,16)15(7-3-11)8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFUUCHZZBJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl5N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330264
Record name N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

CAS RN

60106-92-5
Record name NSC236636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Reactant of Route 2
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Reactant of Route 3
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Reactant of Route 4
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Reactant of Route 5
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Reactant of Route 6
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

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